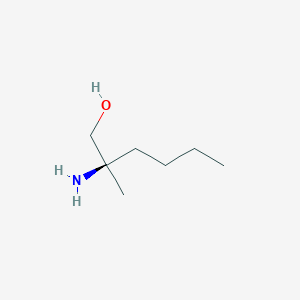
Ethyl 4-(5-methylpyridin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-methylpyridin-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-methylpyridin-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(5-methylpyridin-2-yl)benzoic acid+ethanolacid catalystethyl 4-(5-methylpyridin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(5-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Hydrolysis: 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.
Reduction: 4-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Depending on the substituent introduced, products such as 4-(5-methylpyridin-2-yl)-3-nitrobenzoate or 4-(5-methylpyridin-2-yl)-3-bromobenzoate can be formed.
科学研究应用
Ethyl 4-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as enhancing thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of ethyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.
相似化合物的比较
Ethyl 4-(5-methylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(pyridin-2-yl)benzoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and selectivity for certain targets.
Ethyl 4-(3-methylpyridin-2-yl)benzoate: The position of the methyl group on the pyridine ring is different, potentially leading to variations in chemical reactivity and biological activity.
Ethyl 4-(5-chloropyridin-2-yl)benzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s electronic properties and interactions with other molecules.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
ethyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-7-5-12(6-8-13)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 |
InChI 键 |
RLOZIJHAKPJSMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


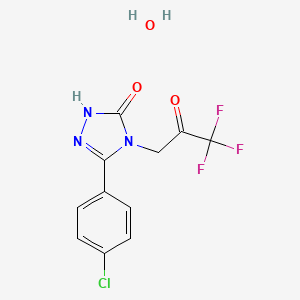
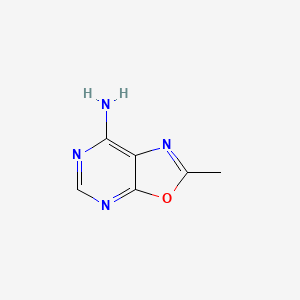

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
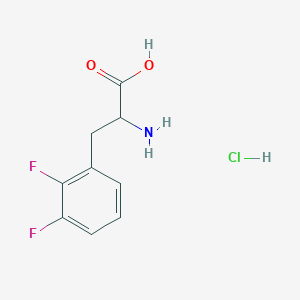
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)

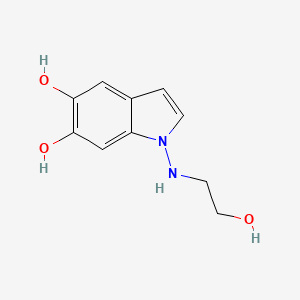

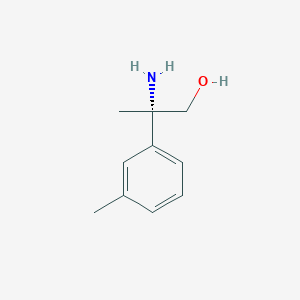
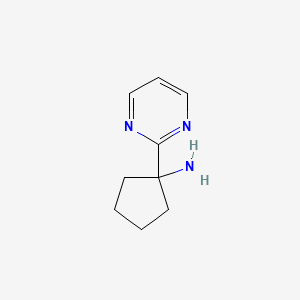
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
